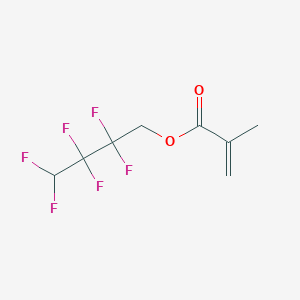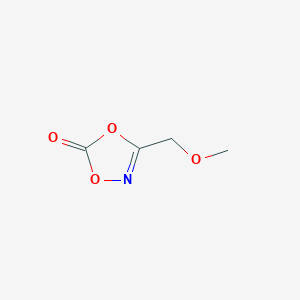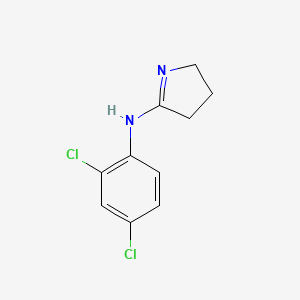
Acetyldialuric acid diphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyldialuric acid diphenylhydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is derived from the reaction of acetyldialuric acid with diphenylhydrazine, resulting in a hydrazone derivative. Its structure and reactivity make it a valuable subject for studies in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetyldialuric acid diphenylhydrazone typically involves the condensation of acetyldialuric acid with diphenylhydrazine. The reaction is carried out in a suitable solvent, often under acidic or neutral conditions to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acetyldialuric acid diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms .
Applications De Recherche Scientifique
Acetyldialuric acid diphenylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying hydrazone chemistry.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetyldialuric acid diphenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic and electrophilic reactions, affecting its behavior in different environments .
Comparaison Avec Des Composés Similaires
Dialuric Acid: A related compound that shares some structural similarities but differs in its reactivity and applications.
Thiodialuric Acid: Another analog with a sulfur atom, which alters its chemical properties.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups, leading to varied applications
Uniqueness: Acetyldialuric acid diphenylhydrazone is unique due to its specific hydrazone structure, which imparts distinct reactivity and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
40598-52-5 |
|---|---|
Formule moléculaire |
C18H16N4O4 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
[2-(diphenylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C18H16N4O4/c1-12(23)26-15-16(24)19-18(20-17(15)25)21-22(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,19,20,21,24,25) |
Clé InChI |
WCMCZWXDPSHMDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)NC(=NN(C2=CC=CC=C2)C3=CC=CC=C3)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


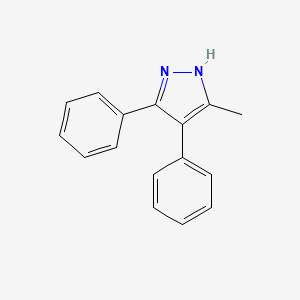
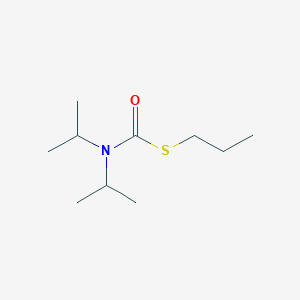
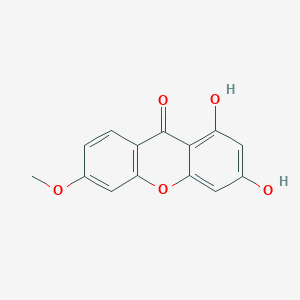
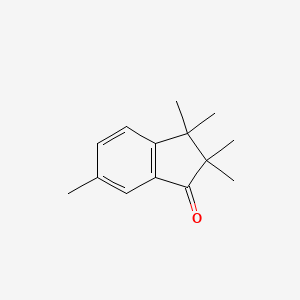
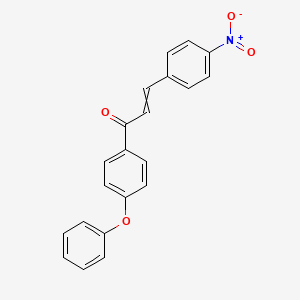

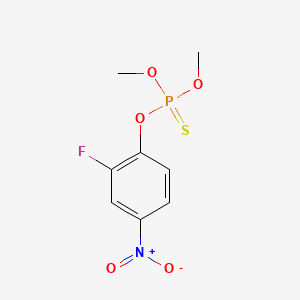
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
